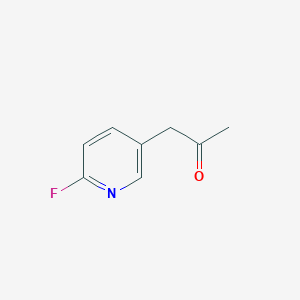

1-(6-Fluoropyridin-3-yl)propan-2-one

Description

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

1-(6-fluoropyridin-3-yl)propan-2-one |

InChI |

InChI=1S/C8H8FNO/c1-6(11)4-7-2-3-8(9)10-5-7/h2-3,5H,4H2,1H3 |

InChI Key |

YEXDQHVHWDFGTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CN=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 6 Fluoropyridin 3 Yl Propan 2 One and Analogues

Established Synthetic Pathways for Pyridyl Ketone Scaffolds

Traditional methods for synthesizing pyridyl ketones have laid the groundwork for accessing compounds like 1-(6-fluoropyridin-3-yl)propan-2-one. These approaches often involve direct functionalization of pyridine (B92270) rings or the coupling of pre-functionalized precursors.

Direct acylation, such as the Friedel-Crafts reaction, is a fundamental method for forming carbon-carbon bonds to create ketones. nih.govkhanacademy.org While electron-deficient heteroarenes like pyridine are generally poor substrates for classical Friedel-Crafts acylation, related strategies have been developed. For instance, the aluminum chloride-catalyzed acylation of imidazo[1,2-a]pyridines demonstrates a cost-effective and efficient protocol for introducing an acetyl group onto a pyridine-fused system. nih.gov This method's success highlights the potential for direct acylation on activated or modified pyridine scaffolds.

Direct alkylation of pyridines offers another route. Because pyridine is an electron-deficient system, standard Friedel-Crafts alkylations are often ineffective. youtube.com However, alternative methods have been devised. Borane-catalyzed C3-alkylation of pyridines can proceed through the formation of a dihydropyridine intermediate, which then undergoes nucleophilic addition to an electrophile like a ketone, followed by aromatization. researchgate.net Additionally, pyridines can be activated for nucleophilic attack. For example, complexation with boron trifluoride allows for the addition of Grignard reagents, leading to an alkylated dihydropyridine that can be dehydrogenated to the final product. youtube.com

Table 1: Comparison of Direct Functionalization Approaches for Pyridine Scaffolds

| Method | General Principle | Key Reagents/Catalysts | Applicability to Pyridine | Reference |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution to introduce an acyl group. | Acyl halide, Lewis acid (e.g., AlCl₃). | Generally difficult on unactivated pyridines due to ring deactivation. Works on more electron-rich or fused systems. | nih.govkhanacademy.org |

| Borane-Catalyzed Alkylation | Hydroboration of pyridine to form a dihydropyridine intermediate, followed by nucleophilic addition and re-aromatization. | Borane catalyst (e.g., B(C₆F₅)₃), electrophile (ketone, imine). | Enables meta-alkylation of the pyridine ring under mild conditions. | researchgate.net |

| Activation & Nucleophilic Alkylation | Activation of the pyridine ring with a Lewis acid, followed by addition of an organometallic reagent and subsequent oxidation. | Lewis acid (e.g., BF₃), Grignard reagent, oxidizing agent. | Allows for regioselective alkylation by converting the pyridine into a more reactive intermediate. | youtube.com |

Coupling reactions are a powerful tool for constructing complex molecules from simpler, pre-functionalized building blocks. For the synthesis of this compound, reactions involving fluoropyridine precursors are particularly relevant. A simple and efficient procedure involves the reaction of ketones with 2-fluoropyridine in the presence of trifluoromethanesulfonic anhydride, followed by base treatment, to yield N-vinyl-substituted pyridones. researchgate.netresearchgate.net This method is tolerant of various functional groups on the ketone. chemrxiv.orgchemrxiv.org

Photoredox catalysis has also enabled the synthesis of diversely substituted 3-fluoropyridines. This method involves the coupling of two different ketone-derived components: an α,α-difluoro-β-iodoketone and a silyl enol ether, followed by a one-pot condensation with ammonium acetate. acs.orgresearchgate.net This strategy assembles the 3-fluoropyridine core from simple ketone precursors. acs.org Furthermore, electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor® provides a direct route to fluorinated dihydropyridines, which can be converted to the corresponding fluorinated pyridines. mdpi.com

Organometallic reagents are frequently used to synthesize ketones due to their ability to form carbon-carbon bonds with high efficiency. mt.com A common strategy involves the reaction of organometallic compounds, such as Grignard or organolithium reagents, with nitriles. pearson.comucalgary.ca The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine salt intermediate. This intermediate is then hydrolyzed upon aqueous workup to yield the final ketone product. ucalgary.ca A key advantage of this method is that the ketone is only formed after the organometallic reagent has been quenched, preventing side reactions. ucalgary.ca

Another effective method is the reaction of Grignard reagents with S-(2-pyridyl) thioates. researchgate.net This approach has been successfully applied to the synthesis of various ketones. A recent advancement involves a copper(I)-catalyzed coupling of pyridine thioesters with Grignard reagents, which allows the reaction to proceed under mild, ambient temperature conditions. digitellinc.com This is particularly useful for substrates with labile protecting groups. digitellinc.com

Table 2: Organometallic Reagents in Pyridyl Ketone Synthesis

| Organometallic Reagent | Substrate | Intermediate | Key Features | Reference |

| Grignard/Organolithium | Pyridinecarbonitrile | Imine salt | Two-step process (addition then hydrolysis). Prevents over-addition to the ketone product. | ucalgary.ca |

| Grignard Reagent | S-(2-pyridyl) thioester | Not specified | Efficient method for preparing ketones from pyridyl thioesters. | researchgate.net |

| Grignard Reagent with Cu(I) catalyst | Pyridine thioester | Not specified | Allows for reaction at ambient temperature, suitable for sensitive substrates. | digitellinc.com |

Advanced and Emerging Synthetic Strategies for this compound

Beyond established pathways, advanced synthetic strategies offer novel and efficient ways to construct complex heterocyclic structures. These emerging methods often provide greater molecular complexity in fewer steps.

A significant challenge in medicinal chemistry is the modification of core ring structures, which often requires a complete redesign of the synthesis. researchgate.net "Heteroaromatic swapping" represents a transformative approach to this problem, enabling a one-step, generalizable transformation of aromatic rings into heteroaromatic rings. researchgate.netchemrxiv.org

One efficient strategy for heteroaromatic swapping proceeds via a Claisen/retro-Claisen mechanism, utilizing heteroaryl esters and aromatic ketones. researchgate.net This method facilitates the selective exchange of an aromatic ring with a heteroaromatic ring across a broad range of substrates, overcoming limitations of previous techniques. chemrxiv.org For example, the reaction between an aromatic ketone and methyl picolinate in the presence of sodium hydride can furnish the desired pyridyl ketone in high yield. researchgate.net This approach expands the molecular editing toolkit, offering a versatile platform for synthesizing bioactive compounds. researchgate.net

Oxidative Domino Annulation reactions are powerful processes that form multiple chemical bonds in a single operation, rapidly increasing molecular complexity from simple starting materials. nih.gov A copper-catalyzed, one-pot synthesis of fused pyridines has been developed through the oxidative annulation of cyclic ketones with propargylamine. nih.gov This laboratory-friendly and cost-effective method is scalable and avoids the need for high-pressure techniques. nih.gov Another strategy involves an oxidative amination process that transforms cyclopentenones into pyridones. The one-pot sequence involves the in situ formation of a silyl enol ether, followed by nitrogen atom introduction and subsequent aromatization. chemrxiv.org

Carbonylation Reactions introduce a carbonyl group into a molecule using carbon monoxide as a C1 building block. researchgate.net Palladium-catalyzed carbonylation reactions are particularly versatile for preparing ketones. nih.gov The carbonylative version of the Suzuki-Miyaura coupling, for example, is a powerful tool for synthesizing diaryl or α,β-unsaturated ketones from organoboron compounds and organic halides. rsc.org An alternative approach is the palladium-catalyzed oxidative carbonylation of arylboronic acids with atmospheric pressure carbon monoxide to produce symmetrical diaryl ketones. liv.ac.uk A plausible mechanism involves transmetalation of the arylboronic acid to a Pd(II) species, followed by CO insertion and a second transmetalation to form the ketone via reductive elimination. liv.ac.uk These methods provide direct routes to ketone functionalities that are central to the structure of this compound.

Transition Metal-Catalyzed Hydroacylation Routes to Ketones

Transition metal-catalyzed hydroacylation has emerged as a powerful, atom-economical method for the synthesis of ketones. This reaction involves the addition of an aldehyde C-H bond across an unsaturated bond, such as that of an alkene or alkyne, to form a ketone. While direct hydroacylation of a fluorinated pyridine precursor with an appropriate alkene is a plausible route to this compound, the literature on this specific transformation is limited. However, general principles of hydroacylation can be applied to envision a synthetic pathway.

Rhodium complexes are among the most effective catalysts for intermolecular hydroacylation reactions. The catalytic cycle typically involves the oxidative addition of the aldehyde C-H bond to a low-valent metal center, followed by migratory insertion of the alkene into the metal-hydride or metal-acyl bond, and subsequent reductive elimination to afford the ketone product and regenerate the active catalyst.

For the synthesis of this compound, a potential route would involve the hydroacylation of propene or a related propylene surrogate with 6-fluoropyridine-3-carbaldehyde. The choice of catalyst and ligands is crucial to control regioselectivity and prevent side reactions, such as decarbonylation of the aldehyde or isomerization of the alkene.

Table 1: Potential Substrates for Transition Metal-Catalyzed Hydroacylation

| Aldehyde Prone | Alkene/Alkyne Substrate | Catalyst System (Example) | Product |

| 6-Fluoropyridine-3-carbaldehyde | Propene | [Rh(COD)Cl]₂ / Phosphine Ligand | This compound |

| 6-Fluoropyridine-3-carbaldehyde | Propyne | [Rh(dppe)]ClO₄ | 1-(6-Fluoropyridin-3-yl)prop-1-en-2-ol (enol form) |

C-H Functionalization Strategies for Ketone Synthesis

Direct C-H functionalization represents a highly efficient and step-economical approach to the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. The synthesis of pyridyl ketones via C-H activation could involve the direct acylation of a C-H bond on the pyridine ring.

For the preparation of this compound, a C-H functionalization strategy would ideally involve the coupling of 2-fluoropyridine with a suitable acylating agent. Transition metals such as palladium and rhodium are commonly employed to catalyze such transformations. The regioselectivity of the C-H activation is a key challenge, often controlled by directing groups or the inherent electronic properties of the substrate. In the case of 2-fluoropyridine, the electronic effects of the fluorine atom and the pyridine nitrogen would influence the position of C-H activation.

A plausible, though underexplored, route could be the palladium-catalyzed coupling of 6-fluoropyridine with an acetone enolate equivalent or a related propanoyl synthon. The reaction would likely require a suitable directing group to achieve the desired C-3 functionalization.

Table 2: Conceptual C-H Functionalization Approaches

| Pyridine Substrate | Acylating Partner | Catalyst System (Example) | Potential Product |

| 2-Fluoropyridine | Acetone enolate equivalent | Pd(OAc)₂ / Ligand | This compound |

| 3-Substituted-6-fluoropyridine (with directing group) | Propanoyl chloride | [RhCp*Cl₂]₂ | This compound |

Asymmetric Synthesis Approaches for Chiral Pyridyl Ketone Derivatives

The development of asymmetric methods to produce enantiomerically enriched chiral pyridyl alcohols, the reduction products of pyridyl ketones, is of great importance due to their prevalence in pharmaceuticals and chiral ligands.

Rhodium-Catalyzed Asymmetric Hydrogenation of Pyridyl Ketones

Rhodium-catalyzed asymmetric hydrogenation of prochiral ketones is a well-established and highly effective method for the synthesis of chiral secondary alcohols. This approach has been successfully applied to a variety of pyridyl ketones. The catalyst system typically consists of a rhodium precursor and a chiral diphosphine ligand.

While a specific study on the asymmetric hydrogenation of this compound was not found, extensive research on analogous 2-pyridyl ketones provides a strong basis for its feasibility. For instance, the hydrogenation of various 2-acetylpyridines and other 2-pyridyl alkyl/aryl ketones has been achieved with excellent enantioselectivities using catalysts such as [Rh(COD)Binapine]BF₄. The coordination of the pyridine nitrogen to the rhodium center is believed to play a crucial role in achieving high stereocontrol. It is anticipated that this compound would be a suitable substrate for such transformations, yielding the corresponding chiral alcohol with high enantiomeric excess.

Table 3: Representative Results for Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Ketones

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| 2-Acetylpyridine | [Rh(COD)Binapine]BF₄ | >99% | (Lv, Zhang et al., 2015) |

| 1-(Pyridin-2-yl)propan-1-one | [Rh(COD)Binapine]BF₄ | 98% | (Lv, Zhang et al., 2015) |

| 1-Phenyl-1-(pyridin-2-yl)methanone | [Rh(COD)Binapine]BF₄ | >99% | (Lv, Zhang et al., 2015) |

Enantioselective Approaches to Related Ketone Structures

Beyond asymmetric hydrogenation, other enantioselective methods can provide access to chiral building blocks related to this compound. Chemoenzymatic methods, for example, offer a powerful alternative for the synthesis of chiral α-fluorinated secondary alcohols.

A study by Spiteller and colleagues demonstrated a chemoenzymatic route to chiral pyridine-based α-fluorinated secondary alcohols. This approach involves the synthesis of prochiral α-halogenated acyl pyridines followed by an enzymatic reduction. While this study did not use a 6-fluoropyridin-3-yl substrate, it established a proof-of-concept for the asymmetric synthesis of structurally related compounds. The use of alcohol dehydrogenase from Lactobacillus kefir resulted in high enantiomeric excess (95–>99%) and yields (up to 98%) for the reduction of various α-fluorinated ketones bearing a pyridine ring. This methodology could potentially be adapted for the asymmetric reduction of this compound.

Table 4: Chemoenzymatic Reduction of Pyridine-Based α-Halogenated Ketones

| Substrate | Enzyme | Enantiomeric Excess (ee) | Yield | Reference |

| 2-Chloro-1-(pyridin-2-yl)ethan-1-one | Alcohol Dehydrogenase (L. kefir) | >99% | 95% | (Spiteller et al., 2022) |

| 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one | Alcohol Dehydrogenase (L. kefir) | >99% | 98% | (Spiteller et al., 2022) |

| 2-Fluoro-1-(pyridin-3-yl)ethan-1-one | Alcohol Dehydrogenase (L. kefir) | 98% | 96% | (Spiteller et al., 2022) |

Reactivity and Transformation of 1 6 Fluoropyridin 3 Yl Propan 2 One

Chemical Transformations of the Ketone Moiety

The ketone group in 1-(6-Fluoropyridin-3-yl)propan-2-one is a versatile functional group that can undergo a variety of chemical transformations common to ketones. These reactions are central to modifying the side chain of the molecule.

Nucleophilic Additions and Condensations

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a range of nucleophilic addition and condensation reactions.

One fundamental reaction is the formation of hydrazones through condensation with hydrazine or its derivatives. This reaction proceeds by the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. This transformation is a key step in reactions like the Wolff-Kishner reduction, which ultimately converts the ketone to an alkane.

While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of ketones suggests its capability to undergo other classical nucleophilic additions. For instance, reaction with Grignard reagents (e.g., methylmagnesium bromide) would be expected to yield a tertiary alcohol, 2-(6-Fluoropyridin-3-yl)propan-2-ol. Similarly, condensation reactions such as the Wittig reaction, which converts ketones to alkenes using phosphorus ylides, are chemically plausible.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions of Ketones

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Hydrazone |

| Grignard Reaction | Organomagnesium Halides (R-MgX) | Tertiary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene |

Reduction Reactions to Alcohols

The ketone moiety can be readily reduced to a secondary alcohol, 1-(6-Fluoropyridin-3-yl)propan-2-ol. This transformation is typically achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like esters or the aromatic ring. chemguide.co.uklibretexts.orgyoutube.commasterorganicchemistry.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. libretexts.orgmasterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though NaBH₄ is often preferred for its greater chemoselectivity and milder reaction conditions. libretexts.org A patent for related compounds describes the reduction of a similar heterocyclic ketone to its corresponding secondary alcohol using sodium borohydride in methanol, highlighting the industrial applicability of this method.

Table 2: Reduction of Ketones to Secondary Alcohols

| Reagent | Solvent | General Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran, Diethyl ether | Secondary Alcohol |

α-Functionalization Strategies

The carbon atom adjacent to the ketone group (the α-carbon) is susceptible to functionalization through the formation of an enol or enolate intermediate. In the presence of a base, a proton can be abstracted from the methyl group (α-carbon), creating a nucleophilic enolate. This enolate can then react with various electrophiles.

A key example of α-functionalization is halogenation. The reaction of the ketone with a brominating agent like N-Bromosuccinimide (NBS) under acidic or basic conditions can introduce a bromine atom at the α-position, yielding 1-bromo-1-(6-fluoropyridin-3-yl)propan-2-one. This α-haloketone is a valuable intermediate for further synthetic modifications, such as substitution reactions with nucleophiles. While direct experimental data for this specific molecule is scarce, the α-bromination of carbonyl derivatives with NBS is a well-established and general synthetic method.

Reactions Involving the 6-Fluoropyridine Ring

The 6-fluoropyridine ring is the other major site of reactivity in the molecule. Its electronic properties, influenced by the electronegative nitrogen atom and the fluorine substituent, govern its transformation pathways.

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

The pyridine (B92270) ring is electron-deficient, a characteristic that is enhanced by the presence of the electronegative fluorine atom. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C2 and C6, and C4 respectively). The fluorine atom at the C6 position is an excellent leaving group in SNAr reactions.

This reaction is a powerful method for introducing a wide variety of functional groups onto the pyridine ring. For instance, this compound can react with amines, such as piperazine derivatives, to displace the fluoride and form a new C-N bond. In a documented synthesis of related compounds, a 6-fluoropyridine derivative was reacted with 1-methylpiperazine in the presence of a base like potassium carbonate at elevated temperatures to yield the corresponding 6-(4-methylpiperazin-1-yl)pyridine derivative. This type of reaction is common in the synthesis of pharmaceutical compounds. Similarly, alkoxides and thiolates can serve as nucleophiles to form ethers and thioethers, respectively.

Table 3: Nucleophilic Aromatic Substitution on the 6-Fluoropyridine Ring

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | 1-Methylpiperazine | 6-Aminopyridine derivative |

| Alkoxide | Sodium Methoxide (NaOMe) | 6-Alkoxypyridine derivative |

| Thiolate | Sodium Thiophenolate (NaSPh) | 6-Thioetherpyridine derivative |

Electrophilic Aromatic Substitution on the Pyridine Ring

In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) on the pyridine ring is generally very difficult. wikipedia.org The ring nitrogen atom is basic and becomes protonated or coordinates to Lewis acids under the acidic conditions required for most SEAr reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). wikipedia.org This creates a positively charged pyridinium species, which is strongly deactivated towards attack by electrophiles.

The electron-withdrawing nature of the nitrogen atom already makes the pyridine ring less nucleophilic than benzene. The additional deactivation from protonation, coupled with the presence of another electron-withdrawing fluorine atom, renders the 6-fluoropyridine ring in this compound highly unreactive towards electrophiles. Therefore, common SEAr reactions like nitration or Friedel-Crafts acylation are not viable pathways for the functionalization of this particular aromatic ring under standard conditions. wikipedia.orgmasterorganicchemistry.com

Metalation and Cross-Coupling Reactions of the Pyridine Nucleus

The pyridine ring in this compound is susceptible to metalation, a process that involves the deprotonation of a ring carbon to form an organometallic intermediate. This intermediate can then participate in various cross-coupling reactions, allowing for the introduction of new substituents onto the pyridine nucleus.

The fluorine atom at the 6-position and the propan-2-one substituent at the 3-position influence the regioselectivity of metalation. The fluorine atom, being electron-withdrawing, increases the acidity of the adjacent C-H protons. However, directed ortho-metalation (DoM) is a powerful strategy where a directing group guides the metalating agent to a specific ortho-position. In the case of 3-substituted pyridines, lithiation can be directed to either the 2- or 4-position. For 3-halopyridines, regioselective ortho-lithiation with lithium diisopropylamide (LDA) has been demonstrated. researchgate.net

A plausible approach for the selective metalation of this compound would involve the use of a strong, non-nucleophilic base like LDA at low temperatures. The resulting lithiated species can then be engaged in various cross-coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds.

One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. In this context, the lithiated this compound could be converted to a boronic acid or a trifluoroborate salt. The cross-coupling of pyridinyltrifluoroborates has been shown to be an effective method. nih.gov Alternatively, the fluorine atom at the 6-position could potentially undergo palladium-catalyzed nucleophilic fluorination with arylboronic acid derivatives. nih.gov

| Reaction Type | Reagents and Conditions | Expected Product |

| Directed ortho-Metalation | LDA, THF, -78 °C | Lithiated pyridine intermediate |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyridine |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl-substituted pyridine |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | Alkyl/Aryl-substituted pyridine |

Derivatization to Complex Heterocyclic Scaffolds

The structural features of this compound make it an ideal precursor for the synthesis of a variety of fused and substituted heterocyclic systems.

Cyclization Reactions to Form Fused Ring Systems (e.g., Imidazo[1,5-a]pyridines)

Imidazo[1,5-a]pyridines are an important class of nitrogen-containing fused heterocycles with diverse biological activities. The synthesis of these systems often involves the cyclization of a 2-aminomethylpyridine derivative with a carbonyl compound or a one-carbon synthon. researchgate.net A plausible synthetic route to an imidazo[1,5-a]pyridine derivative from this compound could involve an initial transformation of the ketone functionality.

For instance, the ketone could be converted to an oxime, followed by reduction to an amine. The resulting aminomethylpyridine derivative could then undergo cyclization. Alternatively, direct condensation reactions of pyridine ketones with amines under oxidative conditions have been reported to yield imidazo[1,5-a]pyridines. organic-chemistry.org A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, for example, proceeds via condensation, amination, and oxidative dehydrogenation to afford 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org

| Starting Material Transformation | Cyclization Reagent | Resulting Heterocycle |

| Ketone to Aminomethylpyridine | Carbonyl compound (e.g., formaldehyde) or acylating agent followed by reduction | Imidazo[1,5-a]pyridine |

| Direct use of Pyridine Ketone | Amine (e.g., benzylamine) with an oxidant | Substituted Imidazo[1,5-a]pyridine |

Incorporation into Quinoline and Naphthyridine Structures

Quinolines and naphthyridines are fundamental heterocyclic scaffolds found in numerous natural products and synthetic compounds with a wide range of applications. Several classical methods for the synthesis of these ring systems utilize ketone starting materials.

The Friedländer annulation is a well-established method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. jk-sci.comwikipedia.orgresearchgate.netnih.govorganic-chemistry.org In a modified version, an aminopyridine can be used to construct a naphthyridine ring system. researchgate.net It is conceivable that this compound could serve as the ketone component in a Friedländer-type reaction with a suitable 2-aminoaryl or 2-aminopyridyl carbonyl compound to yield a substituted quinoline or naphthyridine, respectively.

Another classical method is the Skraup synthesis , which typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline. iipseries.orgresearchgate.netwikipedia.org A variation of this reaction using an aminopyridine can lead to the formation of naphthyridines. nih.govresearchgate.net While the direct use of this compound in a Skraup reaction is not typical, its corresponding amino derivative could potentially undergo such a cyclization.

| Synthetic Method | Reaction Partners | Resulting Heterocycle |

| Friedländer Annulation | 2-Aminoaryl/pyridyl aldehyde or ketone | Substituted Quinoline or Naphthyridine |

| Skraup Synthesis (of amino derivative) | Glycerol, acid, oxidizing agent | Substituted Naphthyridine |

| Gould-Jacobs Reaction (of amino derivative) | Diethyl methylenemalonate | 4-Hydroxy-naphthyridine derivative nih.gov |

Formation of Pyridone Derivatives

The fluorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a direct route to the corresponding pyridone derivatives. The reaction of 2-fluoropyridines with nucleophiles is a known method for the synthesis of substituted pyridines. nih.gov

Hydrolysis of the C-F bond in this compound under basic conditions would lead to the formation of the corresponding 6-hydroxypyridine, which exists in tautomeric equilibrium with the 6-pyridone form. This transformation is a valuable derivatization strategy, as pyridone scaffolds are prevalent in medicinal chemistry. The rate of nucleophilic substitution can be influenced by the nature of the nucleophile and the reaction conditions.

| Nucleophile | Reaction Conditions | Product |

| Hydroxide (e.g., NaOH, KOH) | Aqueous or alcoholic solution, heat | 1-(6-Oxo-1,6-dihydropyridin-3-yl)propan-2-one |

| Alkoxides (e.g., NaOMe, NaOEt) | Alcoholic solution, heat | 1-(6-Alkoxypyridin-3-yl)propan-2-one |

| Amines | Heat, with or without a catalyst | 1-(6-Aminopyridin-3-yl)propan-2-one |

Spectroscopic Characterization and Structural Elucidation Studies of 1 6 Fluoropyridin 3 Yl Propan 2 One

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups present in a molecule and for analyzing its conformational isomers. By examining the vibrational, rotational, and translational motions of atoms, a unique molecular fingerprint can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups. For 1-(6-Fluoropyridin-3-yl)propan-2-one, the FT-IR spectrum is expected to exhibit distinct peaks arising from the vibrations of the fluoropyridine ring and the propan-2-one side chain.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the C=C bonds within the pyridine (B92270) ring and other symmetric vibrations that may be weak or absent in the FT-IR spectrum.

Analysis of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound can be analyzed by assigning specific absorption bands to the vibrations of its constituent functional groups. This detailed analysis allows for a comprehensive understanding of the molecular structure.

Predicted FT-IR and Raman Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| Ketone C=O | Stretching | 1725-1705 | Strong |

| Pyridine Ring C=C, C=N | Stretching | 1600-1400 | Medium-Strong |

| CH₂ | Scissoring | 1470-1450 | Medium |

| CH₃ | Bending | 1450-1375 | Medium |

| C-F | Stretching | 1250-1000 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar functional groups and molecules.

The strong absorption band anticipated in the 1725-1705 cm⁻¹ region is a clear indicator of the carbonyl (C=O) group of the ketone. The presence of the fluoropyridine ring is confirmed by the C=C and C=N stretching vibrations between 1600 and 1400 cm⁻¹, as well as the strong C-F stretching band typically observed in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propanone moiety will be just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Studies for Atom Connectivity and Stereochemistry

NMR spectroscopy is an indispensable technique for determining the precise structure of a molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine ring and the propan-2-one side chain.

The protons on the fluoropyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will exhibit splitting patterns (coupling) due to interactions with neighboring protons and the fluorine atom. The methylene (-CH₂-) and methyl (-CH₃) protons of the propan-2-one group will appear in the aliphatic region (typically δ 2.0-4.0 ppm). The chemical shift of the methylene protons will be influenced by the adjacent aromatic ring and carbonyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone is expected to have a characteristic chemical shift in the downfield region (δ 190-220 ppm). The carbon atoms of the pyridine ring will appear in the aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the fluorine substituent and the propan-2-one group. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JC-F). The aliphatic carbons of the propan-2-one side chain will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | 8.0 - 8.2 | d | ~2.5 |

| H-4 (Pyridine) | 7.6 - 7.8 | dd | ~8.5, 2.5 |

| H-5 (Pyridine) | 6.9 - 7.1 | dd | ~8.5, 3.0 (3JH-F) |

| -CH₂- | 3.7 - 3.9 | s | - |

¹³C NMR

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 205 - 208 |

| C-6 (Pyridine) | 161 - 164 (d, ¹JC-F ≈ 240 Hz) |

| C-2 (Pyridine) | 148 - 151 (d, 3JC-F ≈ 15 Hz) |

| C-4 (Pyridine) | 139 - 142 (d, 3JC-F ≈ 8 Hz) |

| C-3 (Pyridine) | 128 - 131 (d, 4JC-F ≈ 4 Hz) |

| C-5 (Pyridine) | 109 - 112 (d, ²JC-F ≈ 35 Hz) |

| -CH₂- | 45 - 48 |

Note: The data in these tables is predictive and based on known chemical shifts and coupling constants for similar molecular structures and substituent effects.

The analysis of these NMR spectra, including the specific chemical shifts, multiplicities, and coupling constants, allows for the unambiguous assignment of each proton and carbon atom in the molecule, thereby confirming the structure of this compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

Fluorine-19 NMR spectroscopy is a powerful analytical tool for the characterization of organofluorine compounds. wikipedia.org The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, rendering it highly sensitive for NMR detection. wikipedia.org This technique provides invaluable information about the electronic environment of the fluorine atom within a molecule.

Furthermore, spin-spin coupling interactions between the ¹⁹F nucleus and adjacent magnetic nuclei, such as protons (¹H), would result in the splitting of the fluorine signal into a multiplet. The coupling constants (J-values), expressed in Hertz (Hz), provide through-bond connectivity information. For this compound, coupling would be expected between the fluorine atom and the protons on the pyridine ring. The magnitude of these coupling constants (e.g., ³JFH, ⁴JFH) would be indicative of the number of bonds separating the coupled nuclei and their spatial relationship.

A hypothetical data table for the ¹⁹F NMR analysis of this compound is presented below to illustrate the type of information that would be obtained.

| Parameter | Expected Value | Information Gained |

| Chemical Shift (δ) | ~ -60 to -90 ppm | Electronic environment of the fluorine atom |

| Multiplicity | Doublet of doublets | Coupling to adjacent pyridine protons |

| Coupling Constants (J) | ³JFH, ⁴JFH | Connectivity and spatial relationship with protons |

Two-Dimensional NMR Techniques for Complex Structure Assignment

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of complex molecular structures. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in elucidating the precise structure of this compound.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling correlations between protons that are typically separated by two or three bonds. For this compound, COSY would be used to establish the connectivity of the protons on the pyridine ring and the propanone moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13 (¹³C). This would allow for the direct assignment of the protons to their corresponding carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different fragments of a molecule. For instance, it could be used to confirm the connection between the propanone side chain and the fluoropyridine ring.

The combined data from these 2D NMR experiments would allow for the definitive assignment of all proton and carbon signals in the ¹H and ¹³C NMR spectra of this compound.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's solid-state conformation.

Furthermore, the crystal structure analysis would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking. These non-covalent interactions govern the packing of molecules in the crystal lattice and influence the material's bulk properties. The presence of the electronegative fluorine atom and the carbonyl group could lead to specific intermolecular interactions that dictate the crystal packing arrangement.

A summary of the type of information that would be obtained from an X-ray crystallographic study is presented in the hypothetical data table below.

| Parameter | Information Provided |

| Crystal System and Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Dimensions of the repeating unit of the crystal |

| Bond Lengths and Angles | Precise geometric parameters of the molecule |

| Torsion Angles | Conformational details of the molecule |

| Intermolecular Interactions | Nature and geometry of non-covalent interactions |

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed picture of the electronic distribution and energy landscape of molecules. For this compound, these calculations elucidate the stability of its structure and the nature of its frontier molecular orbitals, which are crucial in determining its chemical reactivity.

Optimization of Molecular Geometry

The first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms. This is achieved by locating the minimum energy structure on the potential energy surface. For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until a configuration with the lowest possible energy is identified.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-F | 1.34 Å |

| C=O | 1.21 Å | |

| C-N (ring) | 1.33 Å | |

| Bond Angle | F-C-C | 118.5° |

| C-C-O | 122.0° | |

| C-N-C (ring) | 117.8° | |

| Dihedral Angle | C(ring)-C(ring)-C-C(keto) | 45.2° |

Note: The values in this table are representative and are based on theoretical calculations for similar structures.

Calculation of Electronic Energies and Frontier Orbitals

Once the molecular geometry is optimized, the electronic energies, including the total energy of the molecule, can be calculated with high accuracy. A critical aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the fluorine atom and the pyridine ring influences the energies of these frontier orbitals.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Total Energy | -552.3 Hartree |

Note: The values in this table are representative and are based on theoretical calculations.

Density Functional Theory (DFT) Applications in Geometrical Optimization and Vibrational Analysis

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT methods are particularly effective for studying the properties of organic molecules like this compound.

Prediction of Vibrational Wavenumbers and Intensity Distributions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. This theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data and for identifying the characteristic vibrational modes of different functional groups within the molecule.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-F stretching, C=O stretching of the ketone, and various vibrations of the pyridine ring. The predicted wavenumbers and their corresponding intensities can be compared with experimental spectra to confirm the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | 1720 |

| C-F Stretch | 1250 |

| Pyridine Ring Stretch | 1580 |

| C-H Stretch (aliphatic) | 2950 |

| C-H Stretch (aromatic) | 3050 |

Note: These are representative theoretical values and may differ from experimental results.

Conformational Analysis using DFT

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformers. A conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. For this compound, rotation around the single bond connecting the propan-2-one side chain to the pyridine ring can lead to different conformers.

By mapping the potential energy surface as a function of the relevant dihedral angles, the lowest energy conformer can be identified. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The relative energies of different conformers can also provide insight into the molecule's flexibility and its behavior in different environments.

Analysis of Molecular Reactivity and Selectivity

The computational data obtained from quantum chemical calculations provide a basis for analyzing the molecular reactivity and selectivity of this compound. The distribution of electron density, the nature of the frontier orbitals, and electrostatic potential maps are key to predicting how the molecule will behave in chemical reactions.

The HOMO is typically localized on the more electron-rich parts of the molecule, indicating potential sites for electrophilic attack. Conversely, the LUMO is centered on the more electron-deficient regions, which are susceptible to nucleophilic attack. The presence of the electronegative fluorine atom and the nitrogen atom in the pyridine ring creates a distinct electronic landscape that governs the molecule's reactivity. The carbonyl group of the propan-2-one moiety is also a key reactive site. Analysis of these features allows for predictions about the regioselectivity and stereoselectivity of reactions involving this compound.

Computational and Theoretical Insights into this compound

Detailed theoretical investigations into the electronic structure, reactivity, and optical properties of this compound have been limited. To date, specific computational studies focusing on the electrophilicity, nucleophilicity, Fukui functions, nonlinear optical (NLO) properties, molecular electrostatic potential (MEP), and intermolecular interactions of this particular compound are not extensively available in peer-reviewed literature. Therefore, the following sections provide a foundational overview of the theoretical concepts and methodologies that would be applied in such computational investigations.

Role As a Versatile Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The construction of heterocyclic scaffolds is a cornerstone of modern drug discovery. The dual functionality of 1-(6-Fluoropyridin-3-yl)propan-2-one makes it a valuable starting material for creating a variety of nitrogen-containing heterocyclic compounds. The ketone's active α-methylene group can readily participate in condensation reactions with suitable partners, leading to the formation of new ring systems. This reactivity is central to its utility as a precursor for polycyclic and fused heterocyclic structures, which are prevalent in many biologically active molecules.

Application in the Construction of Biologically Relevant Scaffolds

The molecular framework of this compound serves as a key component in the assembly of scaffolds with significant biological and pharmaceutical relevance.

Enzyme inhibitors are critical tools in treating numerous diseases. Cysteine proteases, a class of enzymes involved in various pathological processes, are a key target for inhibitor design. Peptidyl fluoromethyl ketones are well-established inhibitors of serine and cysteine proteases, where the fluorinated ketone acts as an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue in the enzyme's active site. nih.govresearchgate.net The reactivity of the carbonyl group is enhanced by the adjacent electron-withdrawing fluorine atoms. researchgate.net

Table 1: Examples of Cysteine Protease Inhibitors and their Characteristics

| Inhibitor Class | Warhead Group | Mechanism of Action | Target Proteases |

| Peptidyl Fluoromethyl Ketones | Fluoromethyl Ketone | Covalent modification of active site cysteine | Caspases, Cathepsins |

| Nitrile-based Inhibitors | Nitrile | Reversible covalent inhibition of catalytic cysteine | Mpro (SARS-CoV-2), Rhodesain |

| Electrophilic (Het)arenes | Activated Aromatic Ring | Formation of a stable π-complex with the catalytic dyad | Rhodesain |

Quinolines and naphthyridines are privileged heterocyclic structures found in a multitude of pharmaceuticals, including antimalarial and anticancer agents. nih.govmdpi.com The Friedländer annulation is a classic and highly efficient method for synthesizing substituted quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound. nih.govresearchgate.net

In a typical Friedländer synthesis, the α-methylene protons of the ketone are sufficiently acidic to undergo a base- or acid-catalyzed aldol-type condensation with a 2-aminobenzaldehyde, followed by cyclization and dehydration to form the quinoline ring system. researchgate.net The use of this compound in this reaction would yield a quinoline substituted with a 6-fluoropyridin-3-yl group, providing a direct route to novel and potentially bioactive compounds.

Similarly, this building block is suitable for the synthesis of naphthyridines, which are diazanaphthalene structures. mdpi.com For instance, a condensation reaction between this compound and a substituted 4-aminonicotinaldehyde (a form of aminopyridine aldehyde) can be employed to construct the 1,6-naphthyridine-2(1H)-one scaffold, a core structure in various kinase inhibitors. nih.gov

Table 2: Key Reactions for Heterocycle Synthesis

| Reaction Name | Reactants | Product | Relevance of this compound |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone + α-Methylene ketone | Substituted Quinoline | Serves as the α-methylene ketone component. nih.govresearchgate.net |

| Naphthyridine Synthesis | Aminopyridine derivative + Carbonyl compound | Naphthyridine | Can act as the carbonyl component for cyclization. mdpi.comnih.gov |

The core structure of this compound is itself a scaffold that can be elaborated into a variety of bioactive aromatic ketone analogues. The ketone functionality can be transformed through numerous classical organic reactions—such as reduction to an alcohol, conversion to an oxime, or α-halogenation—to create a library of related compounds for structure-activity relationship (SAR) studies. The fluoropyridine ring often imparts favorable properties to drug candidates, including improved metabolic stability and enhanced binding affinity.

Strategies for Late-Stage Functionalization in Medicinal Chemistry Research

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of analogues without the need for lengthy de novo synthesis. The 6-fluoropyridine moiety of this compound is particularly amenable to LSF.

One key LSF strategy is nucleophilic aromatic substitution (SNAr). The fluorine atom at the 6-position of the pyridine (B92270) ring can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) under relatively mild conditions. This allows for the introduction of diverse functional groups at a late stage, enabling chemists to fine-tune the pharmacological properties of a lead compound. This tandem C–H fluorination followed by SNAr represents an efficient method for modifying complex molecules. researchgate.net

Another powerful LSF technique is C–H activation, which allows for the direct functionalization of carbon-hydrogen bonds. While this is more commonly applied to introduce the fluorine atom itself, the principles of C-H functionalization can also be used to modify other positions on the pyridine ring or adjacent structures, further expanding the chemical diversity that can be achieved from this versatile building block. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Approaches for Selective Synthesis

The selective synthesis of 1-(6-Fluoropyridin-3-yl)propan-2-one remains a key area for investigation. Future research is anticipated to concentrate on the development of sophisticated catalytic systems that offer high efficiency and selectivity, minimizing the formation of regioisomers and byproducts. dovepress.com Transition-metal catalysis, organocatalysis, and photocatalysis are promising areas for exploration. For instance, palladium-catalyzed cross-coupling reactions could be further optimized for the synthesis of fluorinated pyridyl ketones. researchgate.net

The development of enantioselective catalytic systems represents a significant, yet challenging, frontier. Chiral catalysts could enable the asymmetric synthesis of derivatives of this compound, which is crucial for pharmaceutical applications where stereochemistry often dictates biological activity.

| Catalytic Approach | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | High efficiency and functional group tolerance. researchgate.net | Development of novel ligands to control regioselectivity and enantioselectivity. |

| Organocatalysis | Metal-free, environmentally benign, and often highly enantioselective. | Design of chiral organocatalysts for asymmetric synthesis. |

| Photoredox Catalysis | Mild reaction conditions and unique reactivity pathways. acs.orgethz.ch | Exploration of new photocatalysts and reaction setups for efficient synthesis. |

Exploration of New Reaction Pathways and Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is essential for the development of improved synthetic methods. Future studies should aim to elucidate the intricate details of reaction pathways, including the identification of key intermediates and transition states. Such mechanistic insights can be gained through a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, and computational modeling.

The exploration of entirely new reaction pathways is another fertile ground for research. This could involve novel disconnections and bond-forming strategies that offer more convergent and atom-economical routes to the target molecule. For example, investigating cycloaddition strategies or C-H activation approaches could lead to more efficient syntheses. frontiersin.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is poised to play an increasingly vital role in the predictive synthesis and reactivity analysis of fluorinated pyridyl ketones like this compound. mdpi.comacs.org Density Functional Theory (DFT) and other advanced computational methods can be employed to:

Predict Reaction Outcomes: By modeling reaction pathways and calculating activation energies, computational tools can help predict the feasibility and selectivity of proposed synthetic routes.

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts with enhanced activity and selectivity.

Understand Reactivity: Modeling can provide insights into the electronic properties and reactivity of the molecule, guiding the development of new transformations.

The integration of machine learning with computational chemistry offers a powerful approach to accelerate research in this area. acs.org By training algorithms on existing experimental and computational data, it may become possible to predict optimal reaction conditions and even discover novel synthetic routes.

Green Chemistry Approaches to the Synthesis of Fluorinated Pyridyl Ketones

The principles of green chemistry are increasingly important in chemical synthesis. frontiersin.orgeurekalert.org Future research on the synthesis of this compound should prioritize the development of more environmentally benign methods. dovepress.comfrontiersin.org Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. frontiersin.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. frontiersin.org

Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis or flow chemistry to reduce energy consumption. benthamdirect.comresearchgate.net

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on fossil fuels.

The development of catalytic processes, as discussed in section 7.1, is inherently linked to green chemistry, as catalysts can enable reactions to proceed under milder conditions and with higher efficiency, thereby reducing waste and energy consumption. rsc.org

| Green Chemistry Principle | Application in Synthesis of Fluorinated Pyridyl Ketones |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of starting materials into the product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. eurekalert.org |

| Designing Safer Chemicals | Designing products that are effective yet have low toxicity. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. frontiersin.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. benthamdirect.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Reduce Derivatives | Minimizing unnecessary derivatization to reduce steps and waste. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

Q & A

Q. What are the optimal synthetic routes for 1-(6-Fluoropyridin-3-yl)propan-2-one, considering regioselectivity and fluorination efficiency?

- Methodological Answer : The synthesis typically involves fluorination of pyridine precursors or coupling reactions. A metal-catalyzed approach (e.g., using Pd catalysts) can enhance regioselectivity, as seen in analogous fluoropyridine syntheses . Key steps include:

- Fluorination : Use of fluorinating agents (e.g., Selectfluor™) under controlled temperatures (0–25°C) to minimize side reactions.

- Coupling Reactions : Suzuki-Miyaura coupling to attach the propan-2-one moiety to the fluoropyridine ring, requiring anhydrous conditions and inert atmospheres .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Pd-catalyzed coupling | 65–78 | 85°C, 1,4-dioxane, Pd2(dpa)3 | |

| Direct fluorination | 45–60 | RT, Selectfluor™, DMF |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine position and purity (δ -110 to -120 ppm for 6-F substituents) .

- Mass Spectrometry (HRMS) : Accurately determines molecular weight (C₈H₈FNO⁺, m/z 153.0425).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom influence the compound's reactivity in nucleophilic addition reactions?

- Methodological Answer : The 6-fluoro group deactivates the pyridine ring, reducing electron density at the 3-position. This impacts nucleophilic attack:

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 1-(pyridin-3-yl)propan-2-one) using UV-Vis or stopped-flow techniques .

- Computational Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) show increased LUMO energy at the ketone group, slowing nucleophilic additions .

Q. What strategies can resolve contradictions in crystallographic data during structure determination?

Q. How to design experiments to assess the compound's stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffers (pH 2–12), incubate at 37°C, and monitor degradation via HPLC at 0, 7, 14 days. Fluorine substitution enhances stability in acidic conditions .

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures (expected >150°C for fluorinated ketones) .

Q. What computational approaches predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Fluorine’s electronegativity may enhance hydrogen bonding .

- MD Simulations : GROMACS simulations (CHARMM36 force field) assess binding stability over 100 ns trajectories. Analyze RMSD and ligand-protein interaction maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.